

Prasugrel mechanism of action on P2Y12 receptor

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An In-depth Technical Guide on the Core Mechanism of Action of **Prasugrel** on the P2Y12 Receptor

This technical guide provides a comprehensive overview of the molecular mechanism by which **prasugrel**, a third-generation thienopyridine, exerts its antiplatelet effects through the irreversible antagonism of the P2Y12 receptor. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's metabolic activation, its specific interaction with the P2Y12 receptor, and the subsequent inhibition of downstream signaling pathways.

Introduction

Prasugrel is a potent antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[1][2] As a member of the thienopyridine class, **prasugrel** is a prodrug that requires metabolic activation to inhibit the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][3] Its mechanism ensures a rapid onset and consistent level of platelet inhibition, which distinguishes it from earlier thienopyridines like clopidogrel.[2][4]

Metabolic Activation of Prasugrel

Prasugrel's pharmacological activity is entirely dependent on its conversion to an active metabolite, R-138727.[1][5] This bioactivation is an efficient, two-step process.



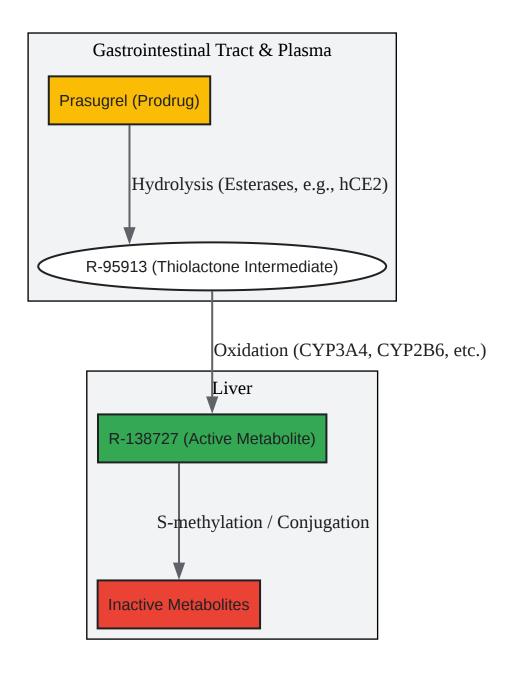




Step 1: Hydrolysis Upon oral administration, **prasugrel** is rapidly and completely absorbed and then hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine and liver, to an inactive intermediate thiolactone metabolite, R-95913.[6][7]

Step 2: Cytochrome P450-Mediated Oxidation The intermediate metabolite, R-95913, undergoes a single-step oxidation by the cytochrome P450 system in the liver.[3][6] This conversion is primarily mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19, to form the active metabolite, R-138727.[1][6] This metabolic pathway is more efficient than that of clopidogrel, leading to higher and more consistent plasma levels of the active metabolite.[8][9]





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Caption: Metabolic activation pathway of prasugrel.

Molecular Interaction with the P2Y12 Receptor

The active metabolite of **prasugrel**, R-138727, is a specific and irreversible antagonist of the P2Y12 receptor.[1][2]



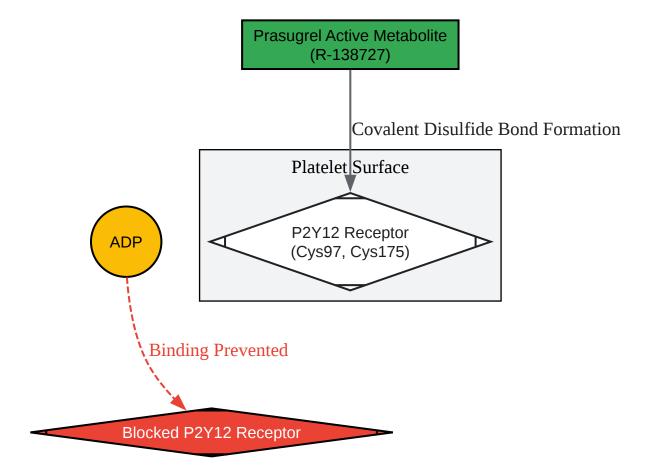




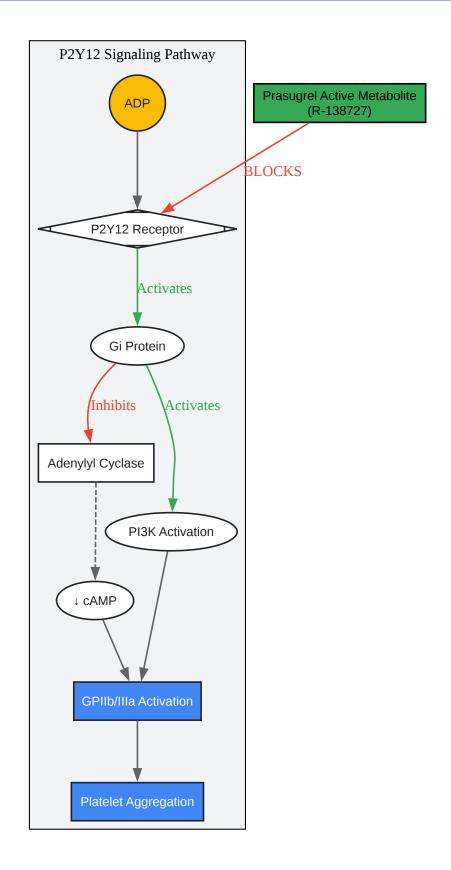
Receptor Binding: The P2Y12 receptor is a G protein-coupled receptor (GPCR) crucial for adenosine diphosphate (ADP)-induced platelet activation.[10] The thiol group of R-138727 forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[11] Studies have specifically implicated Cys97 and Cys175 as key binding sites.[11][12]

Irreversible Inhibition: This covalent binding results in a permanent modification of the receptor, preventing ADP from binding and initiating downstream signaling.[3][11] Because the inhibition is irreversible, platelet function is blocked for the entire lifespan of the platelet, which is approximately 7 to 10 days.[1][3] Restoration of normal platelet activity requires the generation of new platelets.

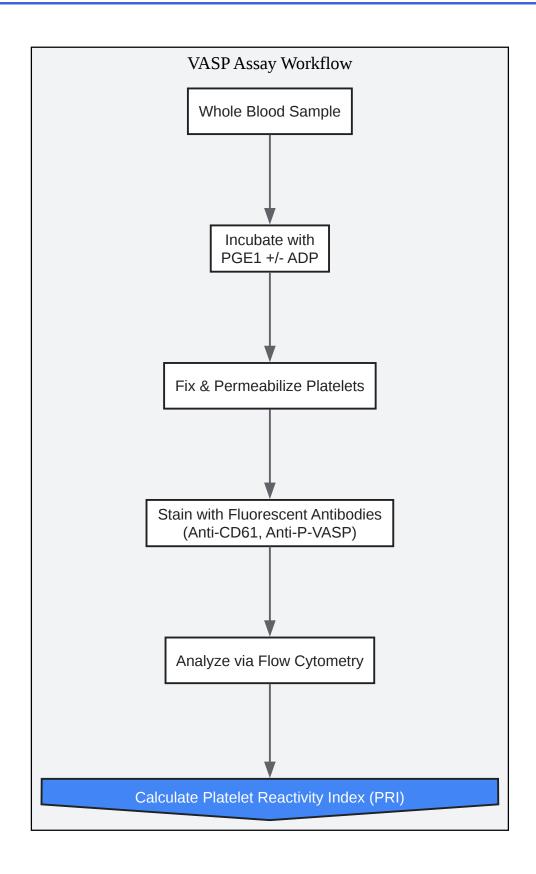












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References

- 1. Prasugrel StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 4. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. [PDF] Prasugrel achieves greater and faster P2Y12receptor-mediated platelet inhibition than clopidogrel due to more efficient generation of its active metabolite in aspirin-treated patients with coronary artery disease. | Semantic Scholar [semanticscholar.org]
- 9. ovid.com [ovid.com]
- 10. Central role of the P2Y12 receptor in platelet activation PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure of the human P2Y12 receptor in complex with an antithrombotic drug PMC [pmc.ncbi.nlm.nih.gov]
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